molecular formula C13H18N2O3 B4654451 N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide

N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide

Cat. No. B4654451
M. Wt: 250.29 g/mol
InChI Key: ZQYNRRHUXIDOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide, also known as DMAPA-PH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA-PH is a hydrazide derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is not fully understood. However, studies have suggested that it may exert its antitumor activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has also been shown to inhibit the replication of influenza virus by targeting the viral nucleoprotein. The anti-inflammatory properties of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In addition, it has been reported to inhibit the replication of influenza virus by targeting the viral nucleoprotein. The anti-inflammatory properties of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has several advantages for lab experiments. It exhibits potent antitumor, antiviral, and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored for the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide as a therapeutic agent. One potential direction is the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide analogs with improved solubility and bioavailability. Another direction is the evaluation of the safety and efficacy of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide in animal models. Additionally, the potential synergistic effects of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide in combination with other anticancer or antiviral agents can be investigated. Finally, the mechanism of action of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide can be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide is a novel compound that exhibits potent antitumor, antiviral, and anti-inflammatory properties. It has been synthesized using a multi-step process and has been extensively studied for its potential therapeutic applications. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its low solubility in water may limit its bioavailability and efficacy. Several future directions can be explored for the development of N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide as a therapeutic agent, including the development of analogs with improved solubility and bioavailability, evaluation of safety and efficacy in animal models, and investigation of its potential synergistic effects with other anticancer or antiviral agents.

Scientific Research Applications

N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide also exhibits antiviral activity against influenza virus and herpes simplex virus. In addition, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N'-[2-(2,3-dimethylphenoxy)acetyl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-12(16)14-15-13(17)8-18-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYNRRHUXIDOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)COC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2,3-dimethylphenoxy)acetyl]propanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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